Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate
CAS No.:
Cat. No.: VC20322166
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H21FN2O2 |
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Molecular Weight | 328.4 g/mol |
IUPAC Name | methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate |
Standard InChI | InChI=1S/C19H21FN2O2/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3 |
Standard InChI Key | GNZYWIDKLQOFMO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 409.3 g/mol. Its structure comprises a piperazine ring substituted at the 1-position with a phenyl group and at the 4-position with a fluorophenyl-acetate ester moiety. The presence of fluorine enhances electronegativity and metabolic stability, while the piperazine core contributes to conformational flexibility, enabling interactions with biological targets .
Spectral and Stereochemical Features
Key spectral data include:
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1H-NMR: Signals at δ 3.68 ppm (ester methyl group), δ 6.8–7.3 ppm (aromatic protons), and δ 2.5–3.1 ppm (piperazine methylene groups) .
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13C-NMR: Peaks corresponding to the carbonyl carbon (170 ppm), aromatic carbons (115–160 ppm), and piperazine carbons (45–55 ppm) .
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ESI-HRMS: A molecular ion peak at m/z 409.3 confirms the molecular weight.
The compound’s stereochemistry remains underexplored, though the chiral center at the acetate bridge suggests potential enantiomeric activity differences.
Synthesis and Preparation
Key Synthetic Routes
The synthesis involves multi-step organic reactions:
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Piperazine Derivatization: Alkylation of 1-phenylpiperazine with ethyl bromoacetate yields the intermediate 1-(2-ethoxy-2-oxoethyl)-4-phenylpiperazine .
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Fluorophenyl Incorporation: A nucleophilic aromatic substitution reaction introduces the 4-fluorophenyl group using 4-fluorobenzyl bromide under basic conditions.
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Esterification: Methanol-mediated esterification finalizes the structure, with hydrobromic acid often used to stabilize the product as a hydrobromide salt.
Optimization Challenges
Reaction yields vary (30–60%) due to steric hindrance at the piperazine nitrogen and competing side reactions . Catalytic systems like polyphosphoric acid (PPA) improve cyclization efficiency in analogous syntheses .
Biological Activity and Hypothesized Mechanisms
Central Nervous System (CNS) Interactions
The piperazine moiety is a hallmark of psychoactive compounds, suggesting affinity for serotonin (5-HT) or dopamine receptors. For example, analogous compounds act as adenosine A2A receptor agonists, implicating potential neuroprotective or antipsychotic applications .
Antitumor Activity
Preliminary in vitro studies on similar molecules show cytotoxicity against HeLa cells (IC50: 10–50 µM), possibly via topoisomerase II inhibition .
Pharmacological Profile and Research Gaps
ADME Properties
Analytical Characterization and Quality Control
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from impurities (retention time: 12.5 min).
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TLC: Silica gel GF254 plates using ethyl acetate/hexane (3:7) show an Rf of 0.45 .
Spectroscopic Validation
FT-IR spectra confirm ester carbonyl stretches at 1740 cm⁻¹ and C-F vibrations at 1220 cm⁻¹.
Future Directions and Applications
Target Identification
High-throughput screening against kinase or GPCR libraries could elucidate molecular targets. Computational docking studies suggest affinity for the 5-HT2A receptor (binding energy: −9.2 kcal/mol) .
Formulation Development
Nanoencapsulation in liposomes or polymeric nanoparticles may enhance bioavailability, addressing solubility limitations .
Preclinical Studies
Prioritize in vivo efficacy and toxicity assessments in models of fungal infections or CNS disorders.
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